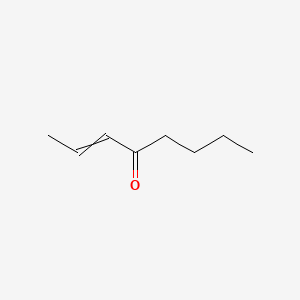
Oct-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oct-2-en-4-one is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Food Science and Flavoring Applications
Flavor Profile :
Oct-2-en-4-one has been identified as a compound with a distinct flavor profile, contributing to nutty and fruity aromas. It is commonly used in flavoring agents for various food products, especially those aiming to replicate nut flavors .
Potential Biomarker :
Recent studies suggest that this compound could serve as a biomarker for certain food consumption patterns. It has been detected in breakfast cereals and nuts, indicating its relevance in dietary studies .
Industrial Applications
Flavoring Agent :
In the food industry, this compound is utilized for its flavor-enhancing properties. It is particularly effective in creating nut flavors in confections and baked goods . The compound's ability to impart a metallic taste also makes it valuable in specific culinary applications.
Biomedical Research
While research on this compound is limited, its potential applications in biomedical fields are emerging. The compound's structural characteristics may allow it to interact with biological systems, warranting further investigation into its pharmacological properties.
Case Studies and Research Insights
- Flavor Chemistry Studies :
- Dietary Impact Studies :
- Chemical Shift Analysis :
Eigenschaften
CAS-Nummer |
61783-82-2 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
oct-2-en-4-one |
InChI |
InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
FMDLEUPBHMCPQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















